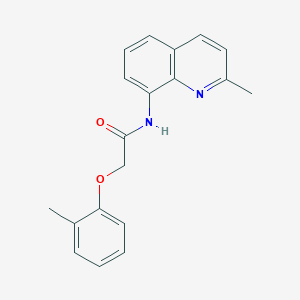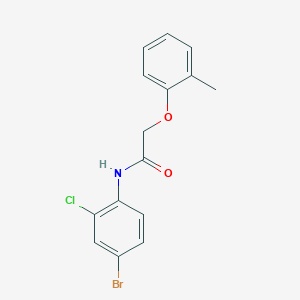
2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide, also known as MQAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MQAA is a synthetic molecule that has been designed to act as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is a type of ion channel that is found in the central nervous system and plays a critical role in cognitive function and synaptic plasticity.
Mechanism of Action
2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide acts as a selective agonist for the α7 nAChR, which means that it binds to and activates this receptor. The α7 nAChR is an ion channel that is permeable to calcium ions, and its activation leads to the influx of calcium into the cell. This calcium influx triggers a cascade of signaling events that ultimately lead to changes in gene expression and synaptic plasticity.
Biochemical and Physiological Effects:
The activation of the α7 nAChR by 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the activation of intracellular signaling pathways. Additionally, 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide has been shown to have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide in lab experiments is its selectivity for the α7 nAChR, which allows for precise modulation of this receptor without affecting other receptors or ion channels. Additionally, 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide is a synthetic molecule, which means that it can be easily synthesized and modified to optimize its properties for specific applications. However, one limitation of using 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide is its relatively low potency compared to other α7 nAChR agonists, which may require higher concentrations to achieve the desired effects.
Future Directions
There are several future directions for research on 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide and its potential applications in scientific research. One area of interest is the development of more potent and selective α7 nAChR agonists based on the structure of 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide. Additionally, the use of 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide as a tool to investigate the role of the α7 nAChR in neurodegenerative diseases such as Alzheimer's disease is an active area of research. Finally, the potential therapeutic applications of 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide and other α7 nAChR agonists in the treatment of cognitive deficits and neurological disorders is an area of ongoing investigation.
Synthesis Methods
The synthesis of 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide involves several steps, starting with the reaction of 2-chloro-N-(2-methylquinolin-8-yl)acetamide with 2-methylphenol in the presence of a base such as potassium carbonate. This reaction produces the intermediate compound 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide, which is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The α7 nAChR has been implicated in a wide range of physiological and pathological processes, including learning and memory, attention, synaptic plasticity, and neuroprotection. As such, 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide has been used as a tool to investigate the role of the α7 nAChR in these processes, both in vitro and in vivo.
properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide |
InChI |
InChI=1S/C19H18N2O2/c1-13-6-3-4-9-17(13)23-12-18(22)21-16-8-5-7-15-11-10-14(2)20-19(15)16/h3-11H,12H2,1-2H3,(H,21,22) |
InChI Key |
DQYXZAKJQQUQSM-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=CC=C3C)C=C1 |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=CC=C3C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B243992.png)
![2-chloro-N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B243994.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methoxy-2-naphthamide](/img/structure/B243995.png)
![N-[4-(isobutyrylamino)-2-methylphenyl]benzamide](/img/structure/B243996.png)
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B244001.png)
![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B244003.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244006.png)
![N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244010.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide](/img/structure/B244011.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-4-ethylbenzamide](/img/structure/B244013.png)
![4-ethyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B244014.png)
![N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244015.png)
![2,6-dimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B244016.png)